Cas no 106498-32-2 ((S)-b-Isopropylphenethylamine)

(S)-b-Isopropylphenethylamine structure
(S)-b-Isopropylphenethylamine structure
Product Name:(S)-b-Isopropylphenethylamine
N.o CAS:106498-32-2
MF:C11H17N
MW:163.259382963181
MDL:MFCD16620484
CID:62621
PubChem ID:10176271
Update Time:2024-11-03

(S)-b-Isopropylphenethylamine Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-3-Methyl-2-phenylbutylamine
    • S-PBA
    • (S)-β-Isopropylphenethylamine
    • (S)-Beta-Isopropylphenethylamine
    • BENZENEETHANAMINE, B-(1-METHYLETHYL)-, (BS)-
    • (S)-
    • A-Isopropylphenethylamine
    • (S)-PBA
    • VDMAQVANUGNDOM-NSHDSACASA-N
    • (+)-2-Phenyl-3-methylbutylamine
    • FCH1188371
    • (S)-(+)-3-methyl-2-phenylbutylamine
    • (
    • AS)-
    • A-(1-Methylethyl)benzeneethanamine
    • 498M322
    • AS-60425
    • A1-01889
    • A11872
    • SCHEMBL5005843
    • (S)-3-methyl-2-phenylbutan-1-amine
    • (2S)-3-METHYL-2-PHENYLBUTAN-1-AMINE
    • CS-0363196
    • AKOS024258059
    • 106498-32-2
    • 67152-35-6
    • (R)-Beta-Isopropylphenethylamine
    • (S)-b-Isopropylphenethylamine
    • MDL: MFCD16620484
    • Inchi: 1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
    • Chave InChI: VDMAQVANUGNDOM-NSHDSACASA-N
    • SMILES: NC[C@H](C1C=CC=CC=1)C(C)C

Propriedades Computadas

  • Massa Exacta: 163.13600
  • Massa monoisotópica: 163.136099547g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 114
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26
  • XLogP3: 2.4

Propriedades Experimentais

  • Densidade: 0.924
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 236.3±9.0 °C at 760 mmHg
  • Ponto de Flash: 99.1±9.3 °C
  • PSA: 26.02000
  • LogP: 3.08520
  • Pressão de vapor: 0.0±0.5 mmHg at 25°C

(S)-b-Isopropylphenethylamine Informações de segurança

(S)-b-Isopropylphenethylamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S907501-250mg
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
250mg
2,437.20 2021-05-17
TRC
I872880-1mg
(S)-b-Isopropylphenethylamine
106498-32-2
1mg
$ 184.00 2023-09-07
TRC
I872880-5mg
(S)-b-Isopropylphenethylamine
106498-32-2
5mg
$ 844.00 2023-09-07
TRC
I872880-10mg
(S)-b-Isopropylphenethylamine
106498-32-2
10mg
$ 1477.00 2023-09-07
eNovation Chemicals LLC
D760857-250mg
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
250mg
$150 2024-06-07
eNovation Chemicals LLC
D760857-1g
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
1g
$260 2024-06-07
eNovation Chemicals LLC
D760857-5g
(S)-3-Methyl-2-phenylbutylamine
106498-32-2 95%
5g
$755 2024-06-07
Key Organics Ltd
AS-60425-100MG
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
100mg
£121.40 2025-02-09
Key Organics Ltd
AS-60425-250MG
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
0.25g
£212.00 2023-06-14
Key Organics Ltd
AS-60425-1G
(2S)-3-methyl-2-phenylbutan-1-amine
106498-32-2 >95%
1g
£352.00 2025-02-09

(S)-b-Isopropylphenethylamine Método de produção

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